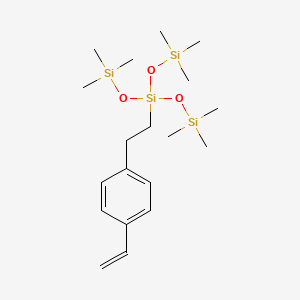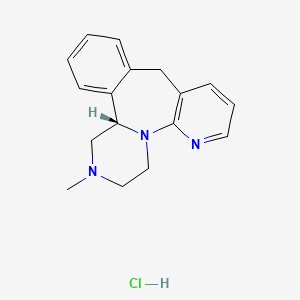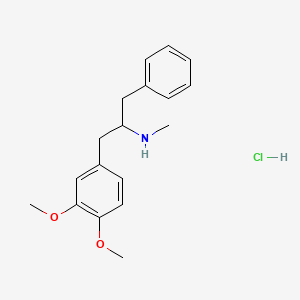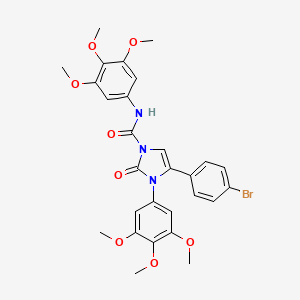
Z8K5NC7Ukg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Z8K5NC7Ukg , also known by its systematic name 1H-imidazole-1-carboxamide, 4-(4-bromophenyl)-2,3-dihydro-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)- , is a chemical substance with the molecular formula C28H28BrN3O8 and a molecular weight of 614.44 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z8K5NC7Ukg typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an appropriate aldehyde with an amine and a nitrile under acidic conditions.
Attachment of trimethoxyphenyl groups: This step involves the coupling of the imidazole derivative with trimethoxybenzene derivatives under basic conditions.
Industrial Production Methods
Industrial production of This compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Z8K5NC7Ukg: undergoes several types of chemical reactions, including:
Oxidation: This can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Z8K5NC7Ukg: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Z8K5NC7Ukg involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but common targets include proteins involved in cell signaling and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Z8K5NC7Ukg: can be compared with other imidazole derivatives:
1H-imidazole-1-carboxamide, 4-(4-chlorophenyl)-2,3-dihydro-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)-: Similar structure but with a chlorine atom instead of bromine.
1H-imidazole-1-carboxamide, 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)-: Contains a fluorine atom instead of bromine.
The uniqueness of This compound lies in its specific bromine substitution, which can influence its reactivity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
848690-52-8 |
|---|---|
Molekularformel |
C28H28BrN3O8 |
Molekulargewicht |
614.4 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C28H28BrN3O8/c1-35-21-11-18(12-22(36-2)25(21)39-5)30-27(33)31-15-20(16-7-9-17(29)10-8-16)32(28(31)34)19-13-23(37-3)26(40-6)24(14-19)38-4/h7-15H,1-6H3,(H,30,33) |
InChI-Schlüssel |
BOSPIJGSGYQWQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2C=C(N(C2=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




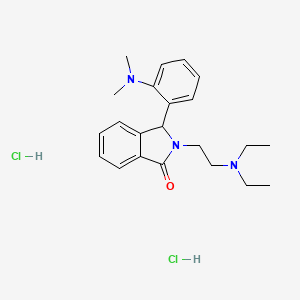
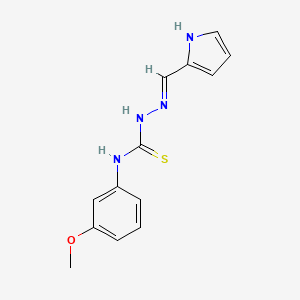
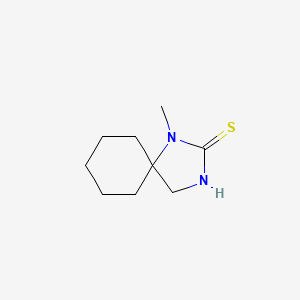
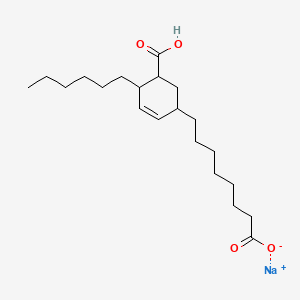
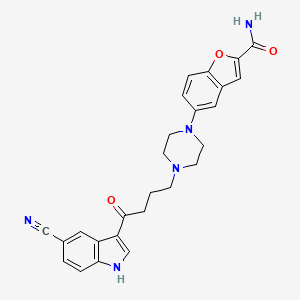
![benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12764603.png)

